molecular formula C15H14O3 B1303855 3-(2-phenoxyphenyl)propanoic Acid CAS No. 40492-92-0

3-(2-phenoxyphenyl)propanoic Acid

Cat. No. B1303855
CAS RN: 40492-92-0
M. Wt: 242.27 g/mol
InChI Key: DQZITUPTGXSTQM-UHFFFAOYSA-N
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Description

3-(2-Phenoxyphenyl)propanoic acid, also known as 2-hydroxy-3-phenoxypropanoic acid, is an organic compound commonly used in scientific research due to its wide range of applications. It is a white, crystalline solid with a molecular weight of 160.2 g/mol and a melting point of 79-81°C. This compound is a derivative of phenoxyacetic acid and is used in various fields such as biochemical and physiological research, organic synthesis, and drug development.

Scientific Research Applications

1. Renewable Building Block for Material Science

Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid (a structurally similar compound to 3-(2-phenoxyphenyl)propanoic Acid) as a renewable building block in material science. It is used for enhancing the reactivity of molecules towards benzoxazine ring formation. This sustainable alternative to phenol shows potential in a wide range of material science applications due to its ability to impart specific properties of benzoxazine to aliphatic molecules or macromolecules (Trejo-Machin et al., 2017).

2. Anti-Inflammatory Properties

Ren et al. (2021) identified new phenolic compounds structurally related to this compound in the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest anti-inflammatory activities, indicating potential therapeutic applications (Ren et al., 2021).

3. Metabolite Characterization in Human Biology

Obrenovich et al. (2018) studied compounds like 3,3-HPHPA (a close analogue to this compound) in human biology. Their research involved quantifying these metabolites in human biological matrices, which is crucial for understanding their roles in conditions such as schizophrenia and autism (Obrenovich et al., 2018).

4. Antioxidant Properties

Siquet et al. (2006) examined compounds including 3-(3,4,5-trihydroxyphenyl)propanoic acid for their antioxidant capacity. These studies contribute to our understanding of the antioxidant/pro-oxidant activity of such compounds and their potential applications in health and medicine (Siquet et al., 2006).

5. Electrosynthesis Applications

Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenation in 3-(methoxyphenyl)propenoic acids, resulting in the production of 3-(methoxyphenyl)propanoic acids. This research indicates potential applications in chemical synthesis and manufacturing processes (Korotaeva et al., 2011).

Safety and Hazards

The safety data sheet for 3-(2-phenoxyphenyl)propanoic Acid indicates that it may cause skin irritation, serious eye damage, and respiratory irritation .

Mechanism of Action

Target of Action

3-(2-Phenoxyphenyl)propanoic acid, also known as fenoprofen, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation, pain, and fever.

Mode of Action

Fenoprofen inhibits the activity of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins . By decreasing prostaglandin production, fenoprofen effectively reduces inflammation, alleviates pain, and lowers fever. This inhibition is achieved through competitive binding to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins.

Biochemical Pathways

The primary biochemical pathway affected by fenoprofen is the arachidonic acid pathway . By inhibiting COX enzymes, fenoprofen disrupts the conversion of arachidonic acid into prostaglandins and thromboxanes. This disruption leads to decreased inflammation and pain. Additionally, fenoprofen’s action on melanocortin receptors enhances ERK1/2 activation, which can influence various cellular processes .

Pharmacokinetics

Fenoprofen exhibits the following pharmacokinetic properties:

These properties ensure that fenoprofen has a relatively quick onset of action and a moderate duration of effect, making it effective for managing acute pain and inflammation.

Result of Action

At the molecular level, fenoprofen’s inhibition of COX enzymes leads to a decrease in prostaglandin levels , resulting in reduced inflammation, pain, and fever . At the cellular level, this reduction in prostaglandins can lead to decreased vascular permeability, lessened leukocyte infiltration, and overall diminished inflammatory response.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence fenoprofen’s stability and efficacy . For instance, acidic environments can enhance the drug’s absorption, while extreme temperatures may affect its stability. Additionally, the presence of other medications that compete for the same metabolic pathways can alter fenoprofen’s bioavailability and effectiveness.

Biochemical Analysis

Biochemical Properties

3-(2-Phenoxyphenyl)propanoic Acid plays a crucial role in biochemical reactions, particularly as an allosteric enhancer for melanocortin receptors . It increases ERK1/2 activation, which is involved in various cellular processes, including cell proliferation and differentiation . The compound interacts with enzymes such as cyclooxygenase (COX), inhibiting both COX-1 and COX-2, which are key enzymes in the inflammatory pathway . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting cyclooxygenase enzymes, leading to decreased prostaglandin synthesis . This inhibition impacts gene expression related to inflammation and pain. Additionally, the compound modulates cellular metabolism by affecting the activity of enzymes involved in the inflammatory response . These effects contribute to its anti-inflammatory and analgesic properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes. By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Furthermore, this compound acts as an allosteric enhancer for melanocortin receptors, increasing ERK1/2 activation and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound maintains its anti-inflammatory and analgesic effects over extended periods, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At high doses, it can lead to toxic effects such as gastrointestinal bleeding and renal impairment . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . The compound undergoes hepatic metabolism, resulting in the formation of various metabolites that are excreted via the kidneys . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively . This distribution is crucial for its therapeutic action and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and other biomolecules involved in the inflammatory response . This localization is essential for its anti-inflammatory and analgesic effects.

properties

IUPAC Name

3-(2-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZITUPTGXSTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377447
Record name 3-(2-phenoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40492-92-0
Record name 3-(2-phenoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of phenyl 3-(2-phenyloxyphenyl)propionate (0.45 g, 1.30 mmol), 2N NaOH (20 ml) and MeOH (10 ml) was stirred at room temperature overnight, which was then neutralized to pH˜2 with concentrated HCl and extracted with EtOAc (100 ml). The organic phase was washed with brine and dried over sodium sulfate and concentrated in vacuo to yield 3-(2-phenyloxyphenyl)propionic acid as an oil. This was used for next step without further purification.
Name
phenyl 3-(2-phenyloxyphenyl)propionate
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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